Cas no 2228161-48-4 (1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine)

1-2-(2,6-Dimethylphenyl)ethylcyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 2,6-dimethylphenyl substitution. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane ring, which imparts conformational constraint, potentially enhancing binding affinity and selectivity in biologically active molecules. The aromatic dimethyl substitution may influence steric and electronic properties, making it a valuable intermediate for the development of pharmacologically relevant compounds. Its structural features suggest utility in the design of enzyme inhibitors, receptor modulators, or other targeted small molecules. The compound’s stability and synthetic accessibility further support its use in exploratory research and drug discovery applications.
1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine structure
2228161-48-4 structure
Product name:1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine
CAS No:2228161-48-4
MF:C13H19N
Molecular Weight:189.29666352272
CID:5922927
PubChem ID:68342598

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine
    • EN300-1728143
    • SCHEMBL12657153
    • 2228161-48-4
    • 1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
    • インチ: 1S/C13H19N/c1-10-4-3-5-11(2)12(10)6-7-13(14)8-9-13/h3-5H,6-9,14H2,1-2H3
    • InChIKey: AARGNEJELFRTHI-UHFFFAOYSA-N
    • SMILES: NC1(CCC2C(C)=CC=CC=2C)CC1

計算された属性

  • 精确分子量: 189.151749610g/mol
  • 同位素质量: 189.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.7

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1728143-0.5g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
0.5g
$1124.0 2023-09-20
Enamine
EN300-1728143-0.25g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
0.25g
$1078.0 2023-09-20
Enamine
EN300-1728143-5.0g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
5g
$3396.0 2023-05-27
Enamine
EN300-1728143-10g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
10g
$5037.0 2023-09-20
Enamine
EN300-1728143-1g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
1g
$1172.0 2023-09-20
Enamine
EN300-1728143-10.0g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
10g
$5037.0 2023-05-27
Enamine
EN300-1728143-2.5g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
2.5g
$2295.0 2023-09-20
Enamine
EN300-1728143-0.1g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
0.1g
$1031.0 2023-09-20
Enamine
EN300-1728143-0.05g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
0.05g
$983.0 2023-09-20
Enamine
EN300-1728143-1.0g
1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-amine
2228161-48-4
1g
$1172.0 2023-05-27

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine 関連文献

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228161-48-4 and Product Name: 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine

The compound identified by the CAS number 2228161-48-4 and the product name 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a cyclopropane ring fused with an amine group, coupled with the substitution of two, six-dimethylphenyl groups, makes this compound a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The cyclopropane moiety, in particular, has been recognized for its ability to enhance binding affinity and metabolic stability in drug candidates. The structural motif of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine aligns well with these trends, offering a novel scaffold for the development of therapeutic agents.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The amine functionality provides a reactive site for further derivatization, allowing chemists to explore various chemical transformations. This flexibility is crucial in drug design, where precise molecular modifications can significantly impact biological activity and selectivity. Researchers have been particularly interested in leveraging this compound to develop inhibitors targeting specific enzymes or receptors involved in disease pathways.

Recent studies have highlighted the importance of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine in the context of neurological disorders. The dimethylphenyl groups are known to interact with certain neurotransmitter systems, suggesting that this compound may exhibit properties relevant to conditions such as depression or anxiety. Preliminary computational studies have indicated that the molecule could bind to serotonin receptors with high affinity, making it a potential lead for further pharmacological development.

The synthesis of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine presents an intriguing challenge for organic chemists. The cyclopropane ring necessitates careful handling to ensure regioselectivity and yield optimization. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to construct the desired framework efficiently. These methodologies not only enhance the scalability of production but also open doors for the introduction of additional functional groups tailored to specific therapeutic needs.

As research progresses, the application of computational modeling and artificial intelligence (AI) has become increasingly integral to drug discovery processes. These tools have enabled researchers to predict the biological activity of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine with greater accuracy before experimental validation. Such integrative approaches have accelerated the identification of promising candidates and reduced time-to-market for new therapies.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. Preliminary toxicological assessments of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine have shown encouraging results, indicating low toxicity at relevant doses. However, comprehensive studies are still ongoing to fully characterize its safety and efficacy profile across different populations.

The regulatory landscape plays a critical role in guiding the development and commercialization of new drugs. Compliance with international standards ensures that products like 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine meet stringent quality and safety requirements before reaching patients. Collaboration between academic institutions and industry stakeholders has been instrumental in navigating these regulatory pathways efficiently.

In conclusion, 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-amine represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a valuable asset in drug discovery efforts.

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